Head-to-Head: Propioxatin A vs. Propioxatin B — 8.5-Fold Superior Enkephalinase B Affinity
In a direct head-to-head comparison conducted within the same study using enkephalinase B purified from rat brain membranes, Propioxatin A displayed an inhibition constant (Ki) of 13 nM, which is approximately 8.5-fold lower (more potent) than the Ki of 110 nM observed for Propioxatin B [1]. The IC₅₀ values corroborate this rank order: 0.036 µM for Propioxatin A versus 0.34 µM for Propioxatin B, a 9.4-fold difference [1]. Both compounds were confirmed to act as competitive inhibitors with respect to the substrate methionine-enkephalin [2]. The single structural difference between the two molecules resides in the N-acyl moiety: Propioxatin A bears an α-propyl substituent, whereas Propioxatin B contains α-isobutyl succinic acid β-hydroxamic acid [1].
| Evidence Dimension | Enkephalinase B inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 13 nM (1.3 × 10⁻⁸ M); IC₅₀ = 0.036 µM |
| Comparator Or Baseline | Propioxatin B: Ki = 110 nM (1.1 × 10⁻⁷ M); IC₅₀ = 0.34 µM |
| Quantified Difference | 8.5-fold lower Ki; 9.4-fold lower IC₅₀ |
| Conditions | Enkephalinase B purified from rat brain membranes; substrate: methionine-enkephalin; Ki determined by Dixon plot method |
Why This Matters
A procurement decision selecting Propioxatin B instead of Propioxatin A for enkephalinase B studies would introduce an ~8.5-fold deficit in target affinity, requiring proportionally higher concentrations to achieve equivalent target engagement and potentially confounding dose–response interpretations.
- [1] Inaoka Y, Tamaoki H, Takahashi S, Enokita R, Okazaki T. Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties. J Antibiot (Tokyo). 1986;39(10):1368-1377. View Source
- [2] US Patent 4,804,676. Enkephalinase B inhibitors, their preparation, and pharmaceutical compositions containing the same. Sankyo Company Limited. Issued February 14, 1989. View Source
